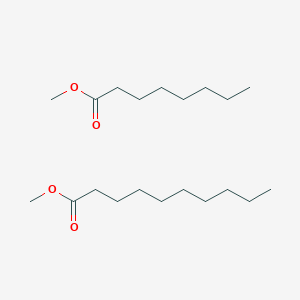

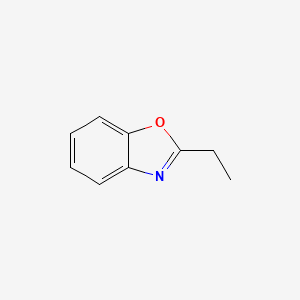

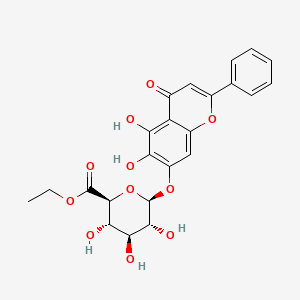

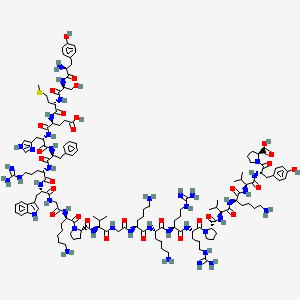

![molecular formula C7H7N3 B3029552 Imidazo[1,5-A]pyridin-8-amine CAS No. 697739-15-4](/img/structure/B3029552.png)

Imidazo[1,5-A]pyridin-8-amine

説明

Imidazo[1,5-a]pyridin-8-amine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been the subject of extensive research due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been achieved through various methods. One approach involves a transition-metal-free sp3 C-H amination reaction using molecular iodine, which allows for the efficient one-pot synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines . Another method employs intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, which has been used to produce farnesyltransferase inhibitor analogues . Additionally, a Pd-catalyzed amide coupling reaction has been utilized to synthesize imidazo[4,5-b]pyridines and -pyrazines, providing products with substitution at N1 and C2 .

Molecular Structure Analysis

The imidazo[1,5-a]pyridine core is a versatile architecture that has been used to generate new types of stable N-heterocyclic carbenes. The skeleton provides a platform for the synthesis of Rh(I) mono- and biscarbenes, as well as derivatives from mesoionic carbenes . The molecular structure of imidazo[1,5-a]pyridines allows for the formation of stable and efficient ligands in coordination chemistry.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can undergo various chemical reactions, including oxidative intramolecular C-H amination, which is a key step in synthesizing polycyclic analogs such as 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles . They can also participate in tandem oxidative C-H amination/cyclizations catalyzed by copper, providing direct access to imidazo[1,2-a]pyridines . Moreover, imidazo[1,2-a]pyridines have been synthesized through a novel reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine .

Physical and Chemical Properties Analysis

The physical and optical properties of imidazo[1,5-a]pyridines have been characterized, revealing that these compounds strongly absorb UV radiation and exhibit fluorescence in the blue-green-yellow region . Some derivatives are capable of excited state intramolecular proton transfer (ESIPT), influencing their emission characteristics . The synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines has been reported, highlighting the broad substrate scope and good functional group tolerance of these compounds10.

科学的研究の応用

Medicinal Chemistry and Pharmaceutical Research

Imidazo[1,5-a]pyridin-8-amine derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications. For instance, the design and synthesis of 8-aminated-imidazo[1,2a]pyridines substituted at positions 2 and 6 demonstrated enhanced affinity towards the adenosine receptor A2A while maintaining low cytotoxicity. This suggests their potential in developing new drugs with selective target interactions (Boulahjar et al., 2018). Moreover, studies have also focused on the synthesis of various imidazo[1,5-a]pyridines as potential antiulcer agents, though the compounds showed more promise in cytoprotective properties rather than antisecretory activity (Starrett et al., 1989).

Chemical Synthesis Methods

The development of efficient synthesis methods for imidazo[1,5-a]pyridin-8-amine and its derivatives is a major area of research. Techniques such as metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions (Yan et al., 2013), and copper-catalyzed tandem oxidative C–H amination/cyclizations (Pericherla et al., 2013) have been developed for the synthesis of imidazo[1,5-a]pyridines. These methods enable the creation of these compounds in an efficient and scalable manner, which is crucial for their potential pharmaceutical applications.

Heterocyclic Compound Synthesis

Imidazo[1,5-a]pyridin-8-amine is also significant in the synthesis of heterocyclic compounds, a key focus in pharmaceutical research. A study reported an electrochemical tandem sp3 (C–H) double amination for direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines (Wang et al., 2022). Another research highlighted a metal-free synthesis approach using elemental sulfur for sequential dual oxidative Csp3-H amination (Sheng et al., 2018). These methods are pivotal in exploring novel therapeutic agents.

作用機序

Target of Action

Imidazo[1,5-A]pyridin-8-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics . .

Mode of Action

It is known that imidazopyridine derivatives can exhibit different types of molecular mechanisms in the treatment of diseases . For example, some derivatives have been shown to induce cell cycle arrest at the G2/M phase, suggesting inhibitory of tubulin polymerization .

Biochemical Pathways

For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole-containing compounds should be improved to a great extent. This moiety helps to overcome the solubility problems of poorly soluble drug entities . .

Result of Action

For example, some derivatives have been shown to activate Caspase-3 , which plays a crucial role in the execution-phase of cell apoptosis.

Action Environment

It is known that the imidazo[1,5-a]pyridine scaffold is stable and has great potential in several research areas, from materials science to the pharmaceutical field .

将来の方向性

Imidazo[1,5-A]pyridin-8-amine, being a significant structural component of a large number of agrochemicals and pharmaceuticals, has a promising future in the field of medicinal chemistry . Its synthesis has been a subject of intense research for numerous decades, and with the development of new synthetic methodologies, it’s expected that its applications will continue to expand .

特性

IUPAC Name |

imidazo[1,5-a]pyridin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFZTRHTAKIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666112 | |

| Record name | Imidazo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-A]pyridin-8-amine | |

CAS RN |

697739-15-4 | |

| Record name | Imidazo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

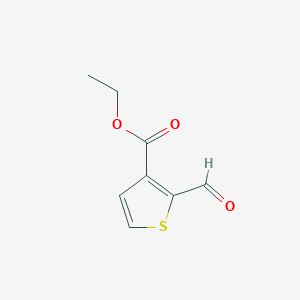

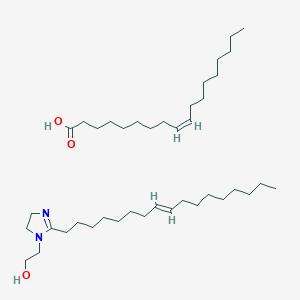

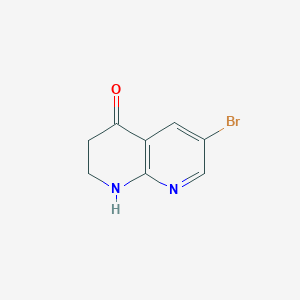

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)